(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is a chemical compound characterized by the presence of a fluoro-substituted phenyl ring and a phenoxy group attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-fluoro-3-phenoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete condensation and decarboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and phenoxy groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: This compound shares structural similarities but has different substitution patterns on the phenyl rings.
(2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Another structurally related compound with different functional groups.
Uniqueness
(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is unique due to its specific combination of fluoro and phenoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-13-8-6-11(7-9-15(17)18)10-14(13)19-12-4-2-1-3-5-12/h1-10H,(H,17,18)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHOWWNSOOXVDB-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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